molecular formula C15H16N4S B5707609 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-propenyl)- CAS No. 54649-07-9

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-propenyl)-

Cat. No.: B5707609
CAS No.: 54649-07-9
M. Wt: 284.4 g/mol
InChI Key: FWXTZMOAIANYMQ-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-propenyl)- is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-propenyl)- typically involves multi-step organic reactions. The starting materials often include indole derivatives and propenyl compounds. The reaction conditions may involve:

    Catalysts: Common catalysts such as acids or bases.

    Solvents: Organic solvents like ethanol or dichloromethane.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Continuous flow reactors: For better control over reaction parameters.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione derivatives can undergo various chemical reactions including:

    Oxidation: Using oxidizing agents like hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for its potential activity against various pathogens.

Medicine

Medicinally, triazole derivatives are used in the development of antifungal, antiviral, and anticancer agents. This compound might exhibit similar pharmacological activities and could be a candidate for drug development.

Industry

In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers. This compound could find applications in these areas due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione derivatives typically involves interaction with biological targets such as enzymes or receptors. The molecular targets and pathways involved might include:

    Enzyme inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor binding: Binding to specific receptors to modulate biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    Indole derivatives: Known for their pharmacological properties.

    Propenyl compounds: Used in various organic synthesis reactions.

Uniqueness

The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-propenyl)- lies in its combined structure, which integrates the properties of triazoles, indoles, and propenyl groups. This combination could result in unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(2-methyl-1H-indol-3-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-3-8-19-14(17-18-15(19)20)9-12-10(2)16-13-7-5-4-6-11(12)13/h3-7,16H,1,8-9H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXTZMOAIANYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC3=NNC(=S)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203101
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54649-07-9
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054649079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methyl-1H-indol-3-yl)methyl)-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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